3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride
Description
Properties
IUPAC Name |
3-cyclopropyl-4-methyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-9-4-7-8-6(9)5-2-3-5;/h4-5H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJSJVDWQDWFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles . One common method is the cyclization of appropriate precursors under acidic conditions to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Chemical Synthesis
3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its triazole ring can undergo various chemical transformations, making it useful in the development of novel synthetic pathways for drug discovery and materials science.
The compound exhibits significant biological activities that are being actively researched.
Antimicrobial Properties
Research indicates that this compound has notable antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent.
Table 2: Antimicrobial Efficacy
| Microorganism | Activity |
|---|---|
| Escherichia coli | Effective inhibition at low concentrations |
| Staphylococcus aureus | Moderate activity observed |
| Candida albicans | Significant antifungal properties |
Case Study 1: Antifungal Activity
A peer-reviewed study demonstrated that this compound effectively inhibited the growth of Candida species, indicating its potential use in clinical antifungal therapies.
Case Study 2: Antibacterial Efficacy
Another research article highlighted its antibacterial properties against Gram-positive bacteria like Staphylococcus aureus, showcasing its promise for developing new antibacterial treatments.
Pharmaceutical Applications
The ongoing research into the medicinal properties of this compound focuses on its potential as a pharmaceutical agent. The compound's unique structural features enhance its interaction with biological targets such as enzymes and receptors.
Industrial Applications
In addition to its biological applications, this compound is utilized in the synthesis of materials with specific properties for industrial purposes. Its role in producing polymers and coatings demonstrates its versatility beyond medicinal chemistry.
Table 3: Comparison of Triazole Derivatives
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole | Structure | Moderate antimicrobial activity |
| This compound | Structure | High antimicrobial and antifungal activity |
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4H-1,2,4-Triazole, 3-(chloromethyl)-5-cyclopropyl-4-methyl-, hydrochloride (1:1)
- CAS Registry: Not explicitly stated in the evidence, but closely related analogs (e.g., CAS 946386-88-5 for a cyclohexyl analog) suggest systematic registration under specific substituent variations .
- Molecular Formula : C₇H₁₁ClN₃·HCl (derived from SMILES: Cl.ClCC1=NN=C(N1C)C2CC2) .
- Key Features : The compound features a 1,2,4-triazole core substituted with a cyclopropyl group at position 5, a methyl group at position 4, and a chloromethyl group at position 3, forming a hydrochloride salt.
For example, 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles are prepared using InCl₃ as a catalyst . Structural elucidation typically employs crystallographic tools like SHELX and ORTEP-3 for 3D visualization .
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 3-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride and related compounds:
Structural and Functional Insights
Substituent Effects on Reactivity :
- The chloromethyl group in the target compound (vs. chloro in the propyl analog ) offers a reactive site for further functionalization, such as nucleophilic displacement reactions.
- Carboxylic acid in the analog introduces acidity (pKa ~4-5), enabling pH-dependent solubility, unlike the hydrochloride salt form of the target compound, which is inherently water-soluble.
Hydrophobicity and Bioavailability :
- The cyclopropyl and 4-chlorophenyl groups in significantly increase hydrophobicity (logP ~4-5 estimated), favoring blood-brain barrier penetration. In contrast, the target compound’s smaller substituents (methyl, chloromethyl) suggest moderate logP (~2-3).
Stereochemical Complexity :
- The methoxypyrrolidinyl group in introduces chirality, enabling enantioselective interactions in drug-receptor binding. The target compound lacks stereocenters, simplifying synthesis but limiting chiral applications.
Salt Forms and Stability :
- The dihydrochloride salt in enhances aqueous solubility compared to the target’s single hydrochloride. However, hygroscopicity and stability under varying humidity conditions may differ.
Biological Activity
3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and research findings, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a triazole ring with cyclopropyl and methyl substituents, which influence its reactivity and biological interactions. Its chemical formula is and it has a CAS number of 1609403-34-0 .
The biological activity of this compound primarily involves enzyme inhibition and modulation of protein interactions. The triazole moiety acts as a ligand that can bind to various molecular targets, leading to significant biological effects such as:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial metabolism.
- Antimicrobial Activity : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria .
Antibacterial Properties
Research indicates that compounds containing the 1,2,4-triazole ring possess notable antibacterial activity. The following table summarizes findings from various studies regarding the Minimum Inhibitory Concentration (MIC) values against different bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole | Staphylococcus aureus (MRSA) | 0.046 |
| Escherichia coli | 2.96 | |
| Pseudomonas aeruginosa | 5.00 | |
| Bacillus subtilis | 1.50 |
These values suggest that this compound may be more effective than traditional antibiotics like ciprofloxacin in certain cases .
Neuroprotective Effects
In addition to its antibacterial properties, some studies have indicated potential neuroprotective effects. The presence of triazole moieties has been linked to neuroprotection in various in vitro models. For instance, a study demonstrated that derivatives of triazoles showed significant protection against neurotoxic agents in cell cultures .
Case Studies
- Antibacterial Efficacy : A study conducted on ciprofloxacin derivatives containing the triazole moiety showed enhanced antibacterial activity compared to their parent compounds. Specifically, derivatives with cyclopropyl groups exhibited improved potency against resistant strains such as MRSA .
- Neuroprotection : Research on triazole derivatives indicated that modifications at the N-4 position could enhance neuroprotective effects while maintaining low cytotoxicity levels in mammalian cells .
Q & A
Q. What are the standard synthetic methodologies for preparing 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride?
The synthesis typically involves cyclocondensation of hydrazide derivatives with appropriate reagents. For example:
- Hydrazide reaction : Reacting substituted hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with cyclopropylmethyl reagents in DMSO under reflux (18 hours), followed by distillation, cooling, and crystallization (65% yield) .
- Microwave-assisted synthesis : Optimized conditions (e.g., ethanol solvent, 4-hour reflux) improve reaction efficiency and yield (up to 78% for analogous triazoles) .
- Hydrochloride salt formation : Treating the free base with HCl in ethanol under controlled pH to precipitate the hydrochloride salt .
Table 1 : Representative Synthesis Conditions
| Reagent System | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazide + Cyclopropylmethyl derivative | DMSO | 18 | 65 | |
| Microwave-assisted cyclization | Ethanol | 4 | 78* | |
| *Reported for analogous triazole derivatives. |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- 1H/13C NMR : Confirm substituent positions and cyclopropyl integration .
- IR spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
- Crystallography :
- Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen bonding .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for triazole derivatives?
Contradictions may arise from assay variability or structural nuances. Strategies include:
- Dose-response standardization : Use IC50/EC50 values with error margins (e.g., ±5% via triplicate assays) .
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., cyclopropyl vs. methyl groups) on antimicrobial potency .
- Statistical validation : Apply tools like ANOVA or t-tests to assess significance of biological data .
Table 2 : Example Biological Activities of Triazole Derivatives
| Derivative | Target Activity | Assay Type | Reference |
|---|---|---|---|
| 3-Cyclopropyl-4-methyl analog | Antifungal (C. albicans) | Broth microdilution | |
| 4-Amino-triazole hydrochlorides | α-Glucosidase inhibition | Spectrophotometric |
Q. What computational and experimental approaches optimize crystallographic refinement for hydrochloride salts?
Q. How do reaction conditions influence byproduct formation in triazole synthesis?
Byproducts (e.g., regioisomers) arise from competing reaction pathways:
- Solvent polarity : Polar aprotic solvents (DMSO) favor cyclization over dimerization .
- Temperature control : Microwave heating reduces side reactions (e.g., hydrolysis) compared to conventional reflux .
- Acid catalysis : Glacial acetic acid (5 drops) accelerates imine formation in Schiff base intermediates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
